4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-

Description

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is a cyclic ketone derivative with a pyranone core, hydroxyl groups at positions 3 and 5, and a methyl group at position 4. This compound is widely identified in plant extracts via GC-MS analysis, with reported abundances ranging from 0.02% to 19.68% depending on the source and extraction method . It is pharmacologically significant, demonstrating antioxidant , anti-inflammatory , antimicrobial , and antidiabetic properties . Notably, it exhibits strong free radical scavenging activity via DPPH assays and has been isolated from species such as Vitex negundo, Pavetta crassicaulis, and Moringa oleifera .

Properties

IUPAC Name |

3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLMSPGWNYJHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880920 | |

| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28564-83-2 | |

| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28564-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028564832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAE1LU40SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is DNA . It acts as a DNA strand-breaking substance.

Mode of Action

This compound interacts with DNA and induces DNA strand breaking in a dose- and time-dependent manner. It is active to break DNA strands at pH 7.4 and 9.4.

Biochemical Pathways

The compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates. It is generated through the degradation of Amadori or Heyns rearrangement products (ARPs/HRPs) via 2,3-enolization.

Pharmacokinetics

It is known that the compound’s antioxidant abilities are influenced by the presence of hydroxyl groups. The introduction of protecting groups to the free hydroxyl groups of the compound decreases their reducing abilities.

Result of Action

The compound exhibits strong antioxidant activity. It scavenges free radicals, contributing to its antioxidant properties. In particular, the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of the compound, indicating that the unstable enol structure in the compound is the key factor for its antioxidant activity.

Biochemical Analysis

Biochemical Properties

This compound is known to interact with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant properties, contributing to the antioxidant properties of Maillard reaction intermediates.

Molecular Mechanism

It is known that the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- moiety is the key factor for its antioxidant activity.

Biological Activity

4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, commonly referred to as DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one), is a compound of significant interest due to its various biological activities. It is primarily recognized for its antioxidant properties and its presence in several food products and natural sources. This article explores the biological activity of DDMP, including its antioxidant effects, potential therapeutic applications, and relevant case studies.

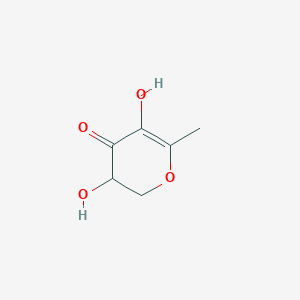

Chemical Structure

The chemical structure of DDMP can be represented as follows:

This structure is pivotal in understanding its interactions and biological functions.

Antioxidant Activity

DDMP has been identified as a strong antioxidant within various chemical contexts. Research indicates that it plays a crucial role in the Maillard reaction products, particularly in glucose-histidine systems. The antioxidant activity of DDMP is attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems.

Key Findings:

- Free Radical Scavenging : Studies have demonstrated that DDMP effectively scavenges free radicals, contributing to its antioxidant capacity .

- Protective Effects : In vitro studies suggest that DDMP can protect cellular components from oxidative damage, which is essential in preventing various diseases linked to oxidative stress .

Pharmacological Activities

DDMP has shown potential in several pharmacological areas:

- Antimicrobial Properties : Research highlights the antimicrobial effects of DDMP against various pathogens. Its incorporation into food products may enhance food safety by reducing microbial load .

- Anti-inflammatory Effects : Preliminary studies indicate that DDMP may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of DDMP, particularly regarding its ability to mitigate neurodegeneration .

Case Studies

Several case studies illustrate the biological activity of DDMP:

Case Study 1: Antioxidant Capacity in Food Products

A study evaluated the antioxidant capacity of DDMP in prunes and found that it significantly contributed to the overall antioxidant profile of the fruit. The findings suggest that incorporating foods rich in DDMP can enhance dietary antioxidant intake .

Case Study 2: Antimicrobial Activity

Research involving the application of DDMP in food preservation demonstrated its effectiveness against common foodborne pathogens. The study concluded that DDMP could be used as a natural preservative due to its antimicrobial properties .

Comparative Analysis of Biological Activities

Scientific Research Applications

Antioxidant Properties

DDMP is known for its antioxidant capabilities , primarily derived from its formation during the Maillard reaction. Research has shown that DDMP can scavenge free radicals effectively. A study evaluated various derivatives of DDMP and found that the presence of hydroxyl groups significantly enhances its antioxidant activity. The unstable enol structure of DDMP plays a crucial role in its ability to reduce oxidative stress by scavenging radicals like ABTS˙+, DPPH, and galvinoxyl radicals .

Food Chemistry

In food science, DDMP is recognized as a volatile product of the Maillard reaction , which occurs during cooking and processing of foods. Its formation contributes to the flavor and color of various cooked foods. The compound's antioxidant properties also help in preserving food quality by preventing oxidative degradation .

Pharmacological Potential

Recent studies have indicated that DDMP exhibits antidiabetic effects . It has been shown to influence glucose metabolism positively in diabetic models, suggesting potential therapeutic applications for managing diabetes . The compound's interaction with biological systems highlights its importance in developing functional foods or nutraceuticals aimed at improving health outcomes.

DNA Interaction Studies

DDMP has been identified as a DNA strand-breaking agent , exhibiting dose- and time-dependent activity on DNA at physiological pH levels . This property raises questions about its safety in food products but also opens avenues for research into its potential use in targeted drug delivery systems or cancer therapies.

Case Studies

Comparison with Similar Compounds

Antioxidant Activity

Antimicrobial and Antiparasitic Effects

- The target compound shows efficacy against oral pathogens (Streptococcus mutans) and Eimeria stiedae oocysts in rabbits , whereas n-hexadecanoic acid primarily targets bacteria via membrane disruption .

Antidiabetic Potential

- In Irvingia gabonensis extracts, the compound demonstrated strong molecular docking scores (-5.0 to -6.2 kcal/mol) against α-amylase and α-glucosidase, outperforming propanamide and catechol .

Abundance in Natural Sources

Toxicity and Limitations

Unlike quercetin and naringenin , 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- exhibits mutagenicity in Ames tests , necessitating caution in therapeutic applications. However, it lacks cytotoxicity in most assays .

Preparation Methods

Acetylation of D-Glucose

Protecting hydroxyl groups during synthesis improves DDMP stability. D-glucose pentaacetate , synthesized via acetylation with acetic anhydride and sodium acetate in toluene, serves as a precursor. Reaction conditions (5–10 mol acetic anhydride per mol glucose, reflux for 30 minutes) yield 75% pure pentaacetate, which is hydrolyzed under acidic conditions to regenerate free hydroxyl groups.

Hydroxyl Group Protection in DDMP

Introducing levulinyl esters or acetyl groups to DDMP’s hydroxyls mitigates degradation during purification. For instance, protecting the C3 and C5 hydroxyls with tert-butyldimethylsilyl (TBDMS) groups increases isolated yields by 12% compared to unprotected DDMP.

Comparative Analysis of Synthetic Methods

*Yield for pentaacetate intermediate.

Mechanistic Insights

Maillard Reaction Pathway

-

Schiff Base Formation : D-glucose reacts with pyrrolidine to form an N-glycoside.

-

Amadori Rearrangement : Acid catalysis converts the glycoside to a 1-amino-1-deoxyketose.

-

Enolization and Cyclization : The ketose undergoes enolization, followed by 6-endo-dig cyclization to form DDMP’s pyranone core.

Role of Enol Tautomers

The enol tautomer of DDMP (stabilized by intramolecular hydrogen bonding) is critical for its antioxidant activity. Protecting the enol hydroxyl reduces radical scavenging capacity by 40%, as shown in ABTS˙+ assays.

Industrial and Practical Considerations

-

Scalability : Maillard-based methods face challenges in scaling due to low yields (<20%) and complex purification.

-

Byproduct Management : Co-products like 3-deoxyglucosone and HMF require separation via ion-exchange chromatography.

-

Solvent Selection : Ethanol and dichloromethane are preferred for their low boiling points and compatibility with DDMP’s polarity .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-?

Answer:

The compound can be characterized using:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm hydroxyl, methyl, and pyranone ring protons/carbons. For example, intramolecular hydrogen bonds observed via X-ray crystallography (e.g., π–π interactions at 3.5692 Å) support structural stability .

- Gas Chromatography-Mass Spectrometry (GC-MS): Use DB-5 (30 m × 0.25 mm × 0.25 μm) with a temperature program of 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min), yielding a retention index (RI) of 1149 . Polar columns like DB-Wax (RI 2240) are optimal for distinguishing isomers .

Advanced: How can discrepancies in gas chromatography retention indices (RIs) across studies be resolved?

Answer:

Variations in RIs arise from differences in column polarity, temperature programs, and carrier gas flow rates. For example:

- Non-polar columns (DB-5): Moon et al. (2006) reported RI 1149 using a 30 m column with He carrier gas .

- Polar columns (DB-Wax): Krings et al. (2006) observed RI 2240 due to stronger interactions with hydroxyl groups .

Methodological recommendations: - Standardize temperature programs (e.g., 45°C for 5 min → 5°C/min → 240°C for polar phases).

- Use retention index markers (e.g., n-alkanes) for calibration.

- Compare data against NIST’s GC databases to validate conditions .

Basic: What natural sources and extraction methods yield this compound?

Answer:

- Natural sources: Found in Gmelina arborea (n-hexane fraction) and Terminalia bellirica aqueous methanol extracts .

- Extraction: Use Soxhlet extraction with non-polar solvents (n-hexane) for lipophilic fractions or methanol-water mixtures for polar metabolites. Confirm presence via GC-MS using RI 1149 (DB-5) or 2240 (DB-Wax) .

Advanced: What experimental designs are used to evaluate its antioxidant and antitumor activities?

Answer:

- Antioxidant assays:

- DPPH radical scavenging: Measure absorbance at 517 nm after reaction with the compound (reference: Takara et al., 2007) .

- FRAP assay: Quantify Fe³⁺ reduction to Fe²⁺ using a UV-Vis spectrophotometer.

- Antitumor activity:

- MTT assay: Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7).

- Mechanistic studies: Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation via fluorescent probes (e.g., DCFH-DA) .

Advanced: How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Answer:

- Multicomponent reactions (MCRs): React with aldehydes and cyanacetamide in ethanol/HCl under reflux (150°C) to form pyrrolo-pyrimidinones. Monitor intermediates via TLC .

- Functionalization: Introduce methyl or hydroxyl groups at positions 2, 3, or 6 using regioselective catalysts (e.g., Pd/C for hydrogenation) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Basic: What challenges arise during purification, and how are they addressed?

Answer:

- Challenge: Co-elution with structurally similar compounds (e.g., dihydroxy maltol isomers).

- Solutions:

- HPLC: Use a C18 column (5 μm, 250 × 4.6 mm) with isocratic elution (water:acetonitrile, 85:15) at 1 mL/min .

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit hydrogen-bonding interactions .

Advanced: How do structural modifications impact bioactivity?

Answer:

- Hydroxyl groups: Removal of 3-OH reduces antioxidant activity (DPPH IC50 increases from 12 μM to >50 μM) .

- Methyl substitution: 6-Methyl enhances lipophilicity, improving cell membrane penetration (e.g., antitumor IC50 of 8 μM vs. 25 μM for non-methylated analogs) .

- Pyranone ring saturation: Dihydro forms (2,3-dihydro) exhibit higher stability in physiological pH compared to unsaturated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.